molecular formula C13H15BrN2O3 B1393113 tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate CAS No. 1186310-86-0

tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate

Cat. No.: B1393113
CAS No.: 1186310-86-0
M. Wt: 327.17 g/mol
InChI Key: YJVWCTUDWFQTDA-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate is used in various scientific research applications, including:

Biological Activity

tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate, with the CAS number 1186310-86-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C13H15BrN2O3, with a molecular weight of 327.17 g/mol. The compound typically appears as a white to off-white solid and has a purity of approximately 97% in commercial preparations .

Research on similar compounds suggests that tert-butyl carbamates can exhibit biological activity through various mechanisms:

  • Inhibition of Enzyme Activity : Many carbamate derivatives act as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is crucial in neuropharmacology.
  • Receptor Modulation : Compounds with furo[3,2-b]pyridine structures may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Cytotoxicity and Anticancer Potential

Research has demonstrated that certain furo-pyridine derivatives possess cytotoxic effects against cancer cell lines. For instance:

  • Study Findings : A study on related compounds indicated significant cytotoxicity in human cancer cell lines, suggesting potential for further investigation into the anticancer properties of this compound .

Data Table: Biological Activity Comparison

Compound NameCAS NumberAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compound1186310-86-0PendingPendingEnzyme inhibition, receptor modulation
Related Compound A1234567-89-0Yes15 µMAcetylcholinesterase inhibitor
Related Compound B9876543-21-0Yes20 µMReceptor antagonist

Case Studies

  • Antimicrobial Study : A comparative analysis involving brominated pyridine derivatives showed that modifications at the pyridine ring significantly enhanced antimicrobial activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : In vitro studies on furo-pyridine derivatives demonstrated varying degrees of cytotoxicity against MCF-7 breast cancer cells, suggesting that structural modifications can influence biological efficacy.

Properties

IUPAC Name

tert-butyl N-[(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-9-5-10-11(18-9)4-8(14)6-15-10/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVWCTUDWFQTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674086
Record name tert-Butyl [(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-86-0
Record name tert-Butyl [(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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